L-Alaninhydrochlorid

Übersicht

Beschreibung

L-Alanine hydrochloride is a compound with the chemical formula C3H7NO2 · HCl . It is an amino acid that is commonly found in its free state in plasma . It is produced from pyruvate by transamination . It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system .

Synthesis Analysis

L-Alanine is synthesized from pyruvate by transamination . In industry, L-alanine is biosynthesized using fermentation methods or catalyzed from L-aspartic acid by aspartate β-decarboxylase (ASD) . A triple-enzyme system was developed to biosynthesize L-alanine from cis-butenedioic anhydride, which was cost-efficient and could overcome the shortcomings of fermentation .Molecular Structure Analysis

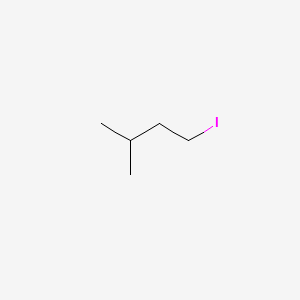

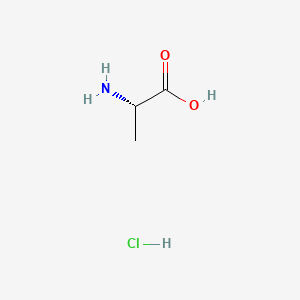

L-Alanine has a central carbon atom bonded to four different chemical groups: a carboxyl group (COOH), an amino group (NH₂), a hydrogen atom (H), and a methyl group (CH₃) . This unique molecular structure contributes to the properties and functions exhibited by alanine .Chemical Reactions Analysis

L-Alanine acts as a buffer, helping to regulate the pH levels in different tissues and bodily fluids . By accepting or donating protons, alanine helps prevent drastic changes in pH, which are detrimental to cellular functions .Physical And Chemical Properties Analysis

L-Alanine hydrochloride is a solid substance . Its molecular weight is 125.55 g/mol . The melting point of L-Alanine is 314.5°C .Wissenschaftliche Forschungsanwendungen

Biosynthese von L-Alanin

L-Alaninhydrochlorid spielt eine entscheidende Rolle bei der Biosynthese von L-Alanin durch die Wirkung von Alanindehydrogenasen (AlaDH) aus verschiedenen Mikroorganismen . Diese Enzyme sind am mikrobiellen Kohlenstoff- und Stickstoffstoffwechsel, der Sporenbildung und der Photosynthese beteiligt. Sie katalysieren die Umwandlung von Pyruvat zu L-Alanin, das als billige Kohlenstoffquelle für die Produktion verwendet werden kann .

Probiotische Verbesserung

This compound ist wichtig für die Verbesserung der probiotischen Wirkungen von Bacillus-Sporen. Es wurde gezeigt, dass es die anti-infektiösen Eigenschaften von Bacillus subtilis S-2-Sporen fördert, die entscheidend für die Aufrechterhaltung der Darmgesundheit sind und als Adjuvans in Tierfutterzusätzen und der menschlichen Ernährung eingesetzt werden können .

Biokatalytische Arzneimittelsynthese

Im Bereich der grünen Chemie dient this compound als biobasierter Amingabe für die enzymatische Synthese von Pharmazeutika. Es wird im Transaminierungsprozess verwendet, um chirale Verbindungen wie Metaraminol, einen pharmazeutischen Wirkstoff, durch In-situ-Produktentfernungsverfahren zu erzeugen .

Antiproliferative und antibakterielle Eigenschaften

This compound hat signifikante antiproliferative und antibakterielle Eigenschaften gezeigt. Es hat sich gegen verschiedene menschliche Krankheitserreger als wirksam erwiesen und ein Potenzial für die Behandlung von Krankheiten wie Urolithiasis durch seine antiurolithischen Eigenschaften gezeigt .

Umweltbiotechnologie

This compound trägt zur Umweltbiotechnologie bei, indem es die Keimung von Bacillus-Sporen verbessert, was zu verbesserten probiotischen Funktionen führen kann. Diese Funktionen sind essentiell für den Pathogen-Ausschluss, die Immunmodulation und Verbesserungen der Darmhomöostase .

Wirkmechanismus

Target of Action

L-Alanine hydrochloride primarily targets the alanine aminopeptidase (AAP) enzyme . This enzyme plays a crucial role in the metabolism of proteins and amino acids, which are essential for various physiological processes .

Mode of Action

L-Alanine hydrochloride interacts with its target, the alanine aminopeptidase, by serving as a substrate for the enzyme . This interaction leads to the conversion of L-Alanine hydrochloride into other metabolites, which can then participate in various biochemical reactions .

Biochemical Pathways

L-Alanine hydrochloride is involved in several biochemical pathways. One of its primary roles is in energy metabolism, particularly glucose metabolism . During periods of intense physical activity or fasting, L-Alanine can be converted into glucose through a process called gluconeogenesis . This process is crucial for maintaining energy balance in the body.

Result of Action

The molecular and cellular effects of L-Alanine hydrochloride’s action are diverse, given its involvement in various physiological processes. For instance, it has been found to exhibit significant anti-proliferative and anti-bacterial activities . It has also shown potential as an anti-urolithiatic agent .

Action Environment

The action, efficacy, and stability of L-Alanine hydrochloride can be influenced by various environmental factors. For example, the pH of the environment can affect the form in which L-Alanine exists. At a certain pH value, nearly all the L-Alanine molecules exist as zwitterions . If acid is added to a solution containing the zwitterion, the carboxylate group captures a hydrogen (H+) ion, and L-Alanine becomes positively charged. If base is added, ion removal of the H+ ion from the amino group of the zwitterion produces a negatively charged L-Alanine .

Eigenschaften

IUPAC Name |

(2S)-2-aminopropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYVXUGGBVATGA-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208758 | |

| Record name | L-Alanine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6003-05-0 | |

| Record name | L-Alanine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6003-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Alanine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006003050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-alanine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.